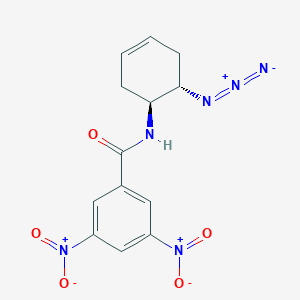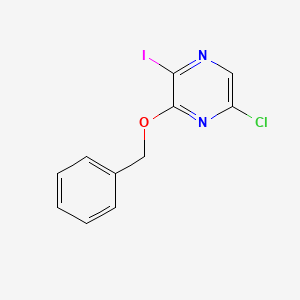![molecular formula C14H10Cl4O B11832540 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene](/img/structure/B11832540.png)
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene is an organochlorine compound known for its significant role in various chemical and industrial applications This compound is structurally characterized by the presence of two chlorine atoms on each benzene ring, connected by a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,4-dichlorophenol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichlorobenzyl chloride+2,4-DichlorophenolBase, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorobenzyl chloride: A precursor in the synthesis of various organochlorine compounds.
2,4-Dichlorophenol: A key intermediate in the production of pesticides and disinfectants.
Uniqueness
2,4-Dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its dual chlorination and methoxymethyl linkage make it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C14H10Cl4O |
|---|---|
Molecular Weight |
336.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)-methoxymethyl]benzene |
InChI |
InChI=1S/C14H10Cl4O/c1-19-14(10-4-2-8(15)6-12(10)17)11-5-3-9(16)7-13(11)18/h2-7,14H,1H3 |
InChI Key |
MFIXVMYECHNESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)
![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
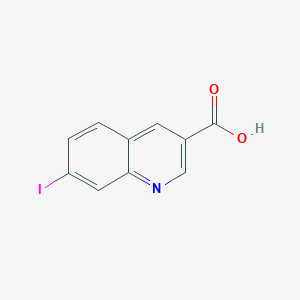

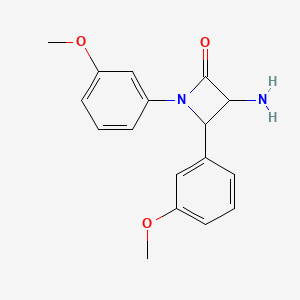
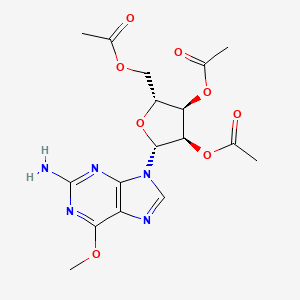

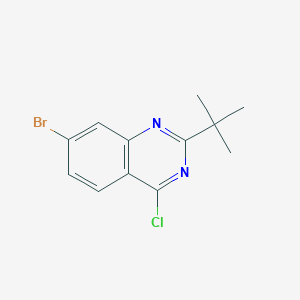
![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)

